molecular formula C11H11N3O3 B13939878 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde

3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde

Cat. No.: B13939878
M. Wt: 233.22 g/mol
InChI Key: SRLGNZWBCMAFPY-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is an organic compound that features a unique combination of functional groups, including a dimethylamino group, an oxadiazole ring, and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Hydroxybenzaldehyde Moiety: The final step involves the condensation of the oxadiazole intermediate with 2-hydroxybenzaldehyde under suitable conditions, such as refluxing in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the oxadiazole ring may interact with nucleic acids, while the dimethylamino group can modulate the activity of enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the oxadiazole ring and hydroxybenzaldehyde moiety.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has a different overall structure and functional groups.

Uniqueness

3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds and contributes to its diverse range of activities.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H11N3O3/c1-14(2)11-12-10(17-13-11)8-5-3-4-7(6-15)9(8)16/h3-6,16H,1-2H3

InChI Key

SRLGNZWBCMAFPY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NOC(=N1)C2=CC=CC(=C2O)C=O

Origin of Product

United States

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